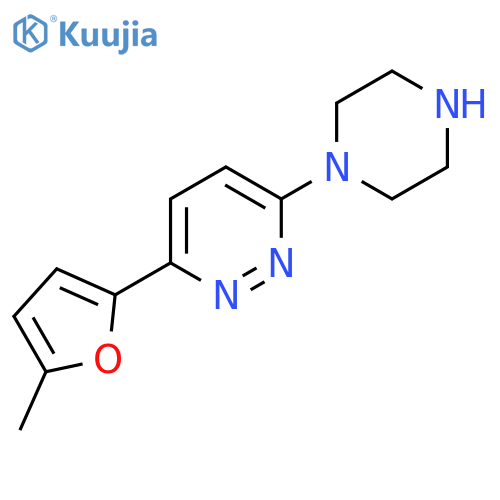

Cas no 1354916-71-4 (3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine)

1354916-71-4 structure

商品名:3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine

CAS番号:1354916-71-4

MF:C13H16N4O

メガワット:244.292342185974

MDL:MFCD07386384

CID:4696274

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine 化学的及び物理的性質

名前と識別子

-

- 3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine

-

- MDL: MFCD07386384

- インチ: 1S/C13H16N4O/c1-10-2-4-12(18-10)11-3-5-13(16-15-11)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3

- InChIKey: CECAGRRJMXRYFT-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=CC=C1C1=CC=C(N=N1)N1CCNCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 270

- トポロジー分子極性表面積: 54.2

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB419801-5 g |

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine |

1354916-71-4 | 5 g |

€1,106.00 | 2023-07-18 | ||

| abcr | AB419801-1 g |

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine |

1354916-71-4 | 1 g |

€616.10 | 2023-07-18 | ||

| A2B Chem LLC | AJ23632-50g |

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine |

1354916-71-4 | 95+% | 50g |

$4880.00 | 2024-04-20 | |

| A2B Chem LLC | AJ23632-100g |

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine |

1354916-71-4 | 95+% | 100g |

$6838.00 | 2024-04-20 | |

| abcr | AB419801-1g |

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine; . |

1354916-71-4 | 1g |

€616.10 | 2025-02-13 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_522325-2g |

3-(5-methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine |

1354916-71-4 | 2g |

¥13244.00 | 2024-08-09 | ||

| A2B Chem LLC | AJ23632-5g |

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine |

1354916-71-4 | 95+% | 5g |

$1843.00 | 2024-04-20 | |

| A2B Chem LLC | AJ23632-10g |

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine |

1354916-71-4 | 95+% | 10g |

$2552.00 | 2024-04-20 | |

| A2B Chem LLC | AJ23632-1g |

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine |

1354916-71-4 | 95+% | 1g |

$1067.00 | 2024-04-20 | |

| A2B Chem LLC | AJ23632-25g |

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine |

1354916-71-4 | 95+% | 25g |

$3497.00 | 2024-04-20 |

3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

1354916-71-4 (3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine) 関連製品

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1354916-71-4)3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine

清らかである:99%/99%

はかる:2g/10g

価格 ($):1660.0/3164.0